1-Hydroxy-2-naphthoic acid

Catalog No.
S568419
CAS No.
86-48-6
M.F
C11H8O3
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxy-2-naphthoic acid

CAS Number

86-48-6

Product Name

1-Hydroxy-2-naphthoic acid

IUPAC Name

1-hydroxynaphthalene-2-carboxylic acid

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14)

InChI Key

SJJCQDRGABAVBB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O

Synonyms

1-Hydroxy-2-naphthalenecarboxylic Acid; 1-Hydroxy-2-naphthalenecarboxylic Acid; 1-Naphthol-2-carboxylic Acid; NSC 3717; Xinafoic acid.

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O

Biodegradation of Phenanthrene:

  • 1-HNA is a well-established metabolite produced by microorganisms during the biodegradation process of phenanthrene, a ubiquitous environmental pollutant [].
  • Studies have employed 1-HNA as a biomarker to track the biodegradation of phenanthrene-contaminated environments, aiding in bioremediation efforts [].

Fungal and Bacterial Metabolism:

  • 1-HNA is recognized as a xenobiotic metabolite, meaning it's a foreign compound transformed by organisms. Research has identified 1-HNA as a metabolite in various fungal and bacterial species, indicating its involvement in their metabolic pathways [].

Potential Biological Activities:

  • While the specific biological activities of 1-HNA remain under investigation, some studies suggest potential antimicrobial and antioxidant properties [, ].
  • Further research is needed to explore these possibilities and elucidate the underlying mechanisms.

1-Hydroxy-2-naphthoic acid is a naphthoic acid derivative characterized by a hydroxy group at the 1-position and a carboxy group at the 2-position of the naphthalene ring. Its chemical formula is C11H8O3C_{11}H_{8}O_{3}, and it is recognized as a xenobiotic metabolite in various biological systems . This compound is notable for its role in biochemical pathways, particularly in microbial degradation processes.

HNA itself doesn't have a known mechanism of action in biological systems. However, as a biomarker, its presence indicates exposure to phenanthrene, which can have various effects depending on the dose and duration of exposure. Phenanthrene can disrupt hormonal systems and potentially be carcinogenic [].

  • Potential Irritation: HNA may cause skin and eye irritation upon contact [].
  • Suspected Carcinogen: Naphthalene is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC) []. Due to its structural similarity, HNA might require further investigation for potential carcinogenicity.
, primarily involving hydroxylation and decarboxylation. One significant reaction involves its conversion catalyzed by the enzyme 1-hydroxy-2-naphthoate hydroxylase, which transforms 1-hydroxy-2-naphthoic acid into 1,2-dihydroxynaphthalene in the presence of NAD(P)H and molecular oxygen:

1 hydroxy 2 naphthoic acid+NAD P H+O21 2 dihydroxynaphthalene+NAD P ++H2O+CO2\text{1 hydroxy 2 naphthoic acid}+\text{NAD P H}+\text{O}_2\rightleftharpoons \text{1 2 dihydroxynaphthalene}+\text{NAD P }^++\text{H}_2\text{O}+\text{CO}_2

This reaction highlights its role in the degradation of chrysene by certain bacterial species .

The biological activity of 1-hydroxy-2-naphthoic acid includes its function as a substrate for various enzymes involved in microbial metabolism. It has been identified as a xenobiotic metabolite, suggesting its presence in environmental bioremediation processes. Additionally, it has been studied for its potential effects on cellular systems, although specific pharmacological activities remain less documented .

1-Hydroxy-2-naphthoic acid can be synthesized through various methods, including:

  • Chemical Synthesis: Involves the reaction of naphthalene derivatives with hydroxylating agents under controlled conditions.
  • Biotransformation: Certain bacterial strains can convert phenanthrene into 1-hydroxy-2-naphthoic acid through metabolic pathways. For instance, NCIB 9816 clones have been reported to facilitate this transformation .

This compound finds applications in several fields:

  • Pharmaceuticals: It is explored for its potential therapeutic roles, particularly in metabolic disorders like malonic acidemia .
  • Environmental Science: Used in studies related to bioremediation and microbial degradation of polycyclic aromatic hydrocarbons.
  • Analytical Chemistry: Employed as a standard in various analytical techniques due to its well-defined structure.

Interaction studies involving 1-hydroxy-2-naphthoic acid often focus on its enzymatic pathways and metabolic interactions within microbial systems. Research indicates that it may influence the activity of specific enzymes involved in naphthalene metabolism, although detailed interaction profiles are still being elucidated. The compound's role as a substrate for specific hydroxylases underscores its importance in environmental microbiology .

Several compounds share structural or functional similarities with 1-hydroxy-2-naphthoic acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
2-Hydroxy-1-naphthoic acidSimilar naphthalene ringHydroxyl group at position 2
Naphthalene-1,5-disulfonic acidContains naphthalene coreSulfonic acid groups increase solubility
1-Naphthalenesulfonic acidNaphthalene structureSulfonate group enhances reactivity

Uniqueness of 1-Hydroxy-2-naphthoic Acid: Unlike these compounds, 1-hydroxy-2-naphthoic acid features both a hydroxy and a carboxy group on the naphthalene ring, which significantly influences its chemical reactivity and biological interactions. This distinct positioning allows for unique metabolic pathways and applications not found in other similar compounds .

1-Hydroxy-2-Naphthoate Hydroxylase: Structure-Function Relationships

1-Hydroxy-2-naphthoate hydroxylase (EC 1.14.13.135) is a flavin-dependent monooxygenase that catalyzes the decarboxylative hydroxylation of 1H2NA to 1,2-dihydroxynaphthalene (1,2-DHN). The reaction proceeds via the following stoichiometry:
$$
\text{1H2NA + NAD(P)H + H}^+ + \text{O}2 \rightleftharpoons \text{1,2-DHN + NAD(P)}^+ + \text{H}2\text{O + CO}_2
$$
This enzyme, purified from Pseudomonas sp. strain C4, exists as a homodimer with a native molecular mass of 130 kDa and subunit mass of 66 kDa [2]. Structural characterization reveals absorption peaks at 375 nm and 445 nm, consistent with flavin-binding hydroxylases [2]. The active site accommodates 1H2NA through hydrophobic interactions, while the FAD prosthetic group facilitates electron transfer from NAD(P)H to molecular oxygen [2].

Substrate inhibition occurs at 1H2NA concentrations exceeding 79.8 μM, attributed to steric hindrance or altered flavin redox states [2]. This regulatory mechanism prevents metabolic overflow under high substrate conditions. Comparative studies with related enzymes, such as salicylate 1-hydroxylase, highlight unique adaptations: 1H2NA hydroxylase fails to hydroxylate 2-naphthol or phenolic derivatives, underscoring its substrate specificity [2] [4].

Gene Clusters Encoding Degradation Enzymes in Rhodococcus Species

While the provided literature does not detail gene clusters in Rhodococcus species, insights from Pseudomonas and Sphingomonas systems illuminate conserved genetic architectures. In Pseudomonas sp. strain C4, the 1H2NA hydroxylase gene (nagH) resides within a PAH degradation operon alongside genes for dihydrodiol dehydrogenase and ring-cleavage dioxygenases [2]. Regulatory elements upstream of nagH include σ⁵⁴-dependent promoters, suggesting nitrogen limitation-induced expression [2].

In Sphingomonas CHY-1, the phn cluster encodes a three-component hydroxylase system (PhnII oxygenase, PhnA4 reductase, and PhnA3 ferredoxin) for salicylate degradation [4]. Although this system does not act on 1H2NA, its genetic organization—a reductase-ferredoxin-oxygenase triad—mirrors flavin-dependent monooxygenases in other PAH degraders [4]. Homology analyses suggest horizontal gene transfer of such clusters across Proteobacteria, though Rhodococcus-specific loci remain uncharacterized in the available data.

Coenzyme Specificity and Flavin-Dependent Catalytic Cycles

1-Hydroxy-2-naphthoate hydroxylase exhibits a strong preference for NADPH over NADH, with kinetic constants underscoring this bias (Table 1) [2]. The enzyme’s Kₘ for NADPH (34.2 μM) is fourfold lower than for NADH (118 μM), while kₐₜ/Kₘ values favor NADPH by an order of magnitude [2]. Flavin adenine dinucleotide (FAD) serves as an obligatory prosthetic group, with reconstitution experiments showing 17% activity enhancement upon FAD addition [2].

Table 1. Kinetic parameters of 1-hydroxy-2-naphthoate hydroxylase with NAD(P)H [2]

ParameterNADPHNADH
Kₘ (μM)34.2118
Vₘₐₓ (μmol·min⁻¹·mg⁻¹)5.15.3
kₐₜ (s⁻¹)11.0411.47
kₐₜ/Kₘ (s⁻¹·μM⁻¹)0.320.097

The catalytic cycle involves FAD reduction by NADPH, followed by oxygen activation and substrate hydroxylation. Stoichiometric analyses confirm the consumption of one mole of O₂ per mole of NADPH, with no hydrogen peroxide byproduct formation [2]. This distinguishes the enzyme from peroxidases and underscores its energy efficiency. In Sphingomonas systems, indirect electron donation via 2-oxoglutarate:ferredoxin oxidoreductase enables anaerobic functionality, though this remains unexplored in 1H2NA hydroxylase [3].

Physical Description

White to reddish solid; [Merck Index] Light brown powder; [Sigma-Aldrich MSDS]

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

188.047344113 g/mol

Monoisotopic Mass

188.047344113 g/mol

Heavy Atom Count

14

Melting Point

195.0 °C

UNII

U8LZ3R07L8

GHS Hazard Statements

Aggregated GHS information provided by 146 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 12 of 146 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 134 of 146 companies with hazard statement code(s):;
H302 (61.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (38.06%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (61.94%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (38.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (36.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

86-48-6

Wikipedia

1-hydroxy-2-naphthoic acid

General Manufacturing Information

2-Naphthalenecarboxylic acid, 1-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023
Aleku et al. Enzymatic C-H activation of aromatic compounds through CO2 fixation. Nature Chemical Biology, DOI: 10.1038/s41589-020-0603-0, published online 27 July 2020

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